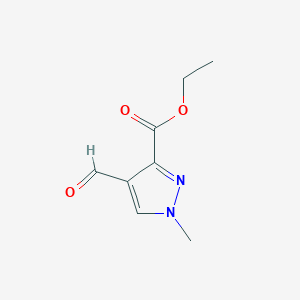

ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-formyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(5-11)4-10(2)9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBYCPSBPGSNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1594890-30-8 | |

| Record name | ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of Methylhydrazine with Ethoxy Methylene Ethyl Cyanoacetate

One established method involves the reaction of methylhydrazine with ethoxy methylene ethyl cyanoacetate in toluene solvent under controlled temperature conditions. This approach is documented in patent CN105646357A and involves the following key steps:

- Dissolve ethoxy methylene ethyl cyanoacetate in toluene.

- Slowly add a 40% aqueous methylhydrazine solution at 20–30 °C with stirring.

- After complete addition, reflux the mixture for approximately 2 hours.

- Cool the reaction mixture to 9–10 °C to precipitate the product.

- Filter and dry to obtain 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, which is a key intermediate toward the target compound.

This process is noted for its simplicity, high yield, low environmental impact, and suitability for industrial scale-up.

Formylation of the Pyrazole Ring

The introduction of the formyl group at the 4-position on the pyrazole ring can be achieved by selective formylation reactions, such as:

- Vilsmeier–Haack formylation using reagents like POCl3 and DMF to generate the formyl substituent at the desired position.

- Controlled reaction conditions ensure regioselectivity and prevent overreaction or degradation of the pyrazole ring.

Esterification and Purification

The ethyl ester functionality is typically introduced or preserved during the condensation step if ethyl cyanoacetate derivatives are used as starting materials. Purification is generally achieved by recrystallization from ethanol-water mixtures or by column chromatography to obtain high-purity this compound.

Alternative Synthetic Routes

Use of α,β-Unsaturated Esters and Methylhydrazine

Another method involves:

- Reacting α,β-unsaturated esters with acid-binding agents and 2,2-difluoroacetyl halides at low temperature.

- Followed by alkali hydrolysis to form α-difluoroacetyl intermediates.

- Condensation with methylhydrazine aqueous solution in the presence of catalysts such as sodium iodide or potassium iodide.

- Cyclization under reduced pressure and temperature increase.

- Acidification and recrystallization to isolate the pyrazole carboxylic acid derivatives.

Though this method is primarily for difluoromethyl-substituted analogs, it provides insights into catalyst use and reaction conditions that could be adapted for the preparation of this compound.

Regioselective Pyrazole Synthesis Using Trichloromethyl Enones

A regiocontrolled approach involves:

- Reaction of trichloromethyl enones with methylhydrazine or arylhydrazine hydrochlorides.

- Heating in alcohol solvents under reflux for extended periods (e.g., 16 hours).

- Purification by column chromatography.

This method allows selective synthesis of pyrazole regioisomers with carboxyalkyl substituents, which may be modified to yield this compound analogs.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The use of aqueous methylhydrazine solutions offers safety and cost advantages over anhydrous hydrazine derivatives.

- Catalyst choice (e.g., sodium iodide) and solvent composition critically influence yield and purity in cyclization steps.

- Recrystallization from ethanol-water mixtures (35–65% ethanol) is effective for purifying the final product and removing regioisomeric impurities.

- Regioselectivity in pyrazole formation can be controlled by the nature of hydrazine derivatives and reaction conditions, impacting the position of substituents on the pyrazole ring.

- Industrial processes emphasize minimizing waste and simplifying operations while maintaining high conversion and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ethyl 4-carboxy-1-methyl-1H-pyrazole-3-carboxylate.

Reduction: Ethyl 4-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate.

Substitution: Ethyl 4-substituted-1-methyl-1H-pyrazole-3-carboxylate derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate has been extensively studied for its potential therapeutic applications:

- Antiviral Activity : Research indicates that this compound exhibits activity against various viral infections, potentially serving as a lead compound for antiviral drug development.

- Anti-inflammatory Effects : It has shown promise in inhibiting pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

- Anticancer Properties : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, linked to the activation of caspase pathways.

- Antimicrobial Activity : The compound has exhibited significant antimicrobial effects against several bacterial strains, indicating potential for antibiotic development .

Organic Synthesis

This compound serves as a valuable intermediate for synthesizing various heterocyclic compounds. Its unique reactivity allows for:

- Formation of Pyrazole-based Frameworks : It can be utilized as a bifunctional building block for generating complex pyrazole derivatives through various organic transformations .

- Synthesis of Bioactive Molecules : The compound acts as a precursor in developing bioactive molecules with diverse pharmacological profiles.

Agrochemicals and Specialty Chemicals

In the agricultural sector, this compound is being explored for its potential use in developing new agrochemicals. Its properties may contribute to the formulation of pesticides or herbicides that are more effective and environmentally friendly.

Case Studies and Research Findings

Numerous studies have documented the biological activities and applications of this compound:

- Antimicrobial Studies : A study highlighted its effectiveness against multiple bacterial strains, suggesting potential as a new antibiotic lead.

- Anticancer Research : In vitro experiments demonstrated that this compound could effectively induce apoptosis in various cancer cell lines through caspase pathway activation .

- Anti-inflammatory Activity : Experimental models indicated significant reductions in inflammatory markers when treated with this pyrazole derivative.

Mechanism of Action

The mechanism of action of ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. The ester group can also interact with various molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Core

Table 1: Structural Analogs and Substituent Variations

Physicochemical and Reactivity Comparisons

Melting Points and Solubility

- The target compound (2a ) has a melting point of 107–108°C, reflecting moderate crystallinity due to hydrogen bonding involving the formyl group .

- Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS: 1159691-94-7) may show enhanced solubility in organic solvents due to the methoxy group’s electron-donating effects .

Hydrogen Bonding and Crystal Packing

- The formyl group in 2a can participate in intermolecular hydrogen bonds (C=O⋯H–N or C=O⋯H–O), influencing crystal packing patterns . Similar interactions are observed in Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate , where the formyl group forms C–H⋯O bonds with adjacent molecules .

- Triazole analogs (e.g., ) exhibit stronger hydrogen bonding due to the triazole ring’s higher polarity compared to pyrazole .

Bioactivity

- Pyrazole derivatives with aromatic substituents (e.g., Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate ) demonstrate antibacterial and antifungal activities . The absence of phenyl groups in 2a may reduce such bioactivity but enhance reactivity for further derivatization.

- The formyl group in 2a enables Schiff base formation, a key step in synthesizing bioactive metal complexes or fluorescent probes .

Biological Activity

Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by a unique structure that includes a pyrazole ring with various functional groups. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . It features an ethyl ester group at the 3-position, a formyl group at the 4-position, and a methyl group at the 1-position of the pyrazole ring. This specific substitution pattern contributes to its reactivity and biological properties.

Target Interactions

This compound interacts with various biological targets, influencing multiple biochemical pathways. Pyrazole derivatives are known to modulate several receptors and enzymes, leading to diverse pharmacological effects, including:

- Antiviral Activity : Exhibiting potential against viral infections.

- Anti-inflammatory Effects : Inhibiting inflammatory pathways.

- Anticancer Properties : Inducing apoptosis in cancer cells.

- Antimicrobial Activity : Effective against various bacterial strains.

Biochemical Pathways

Research indicates that compounds like this compound can affect pathways involved in cell signaling, apoptosis, and immune responses. The presence of the formyl group enhances its reactivity, allowing for further derivatization and exploration of its biological potential.

Biological Activities

A comprehensive review of literature reveals that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

Case Studies and Research Findings

Numerous studies have explored the biological activities of pyrazole derivatives:

- Antimicrobial Studies : A study demonstrated that this compound showed significant antimicrobial activity against several strains of bacteria and fungi, suggesting its potential as a lead compound in developing new antibiotics .

- Anticancer Research : In vitro studies indicated that this compound could induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways .

- Anti-inflammatory Activity : Experimental models showed that this pyrazole derivative effectively reduced levels of pro-inflammatory cytokines, indicating its therapeutic potential in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.